(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Description
(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol is a synthetic steroidal derivative characterized by:
- Ethynyl group at position 17: A common feature in synthetic hormones to resist hepatic metabolism and improve oral bioavailability .
- 13-methyl group: Stabilizes the steroidal backbone and influences receptor binding selectivity.
- Stereochemistry (13S,17r): Critical for conformational alignment with nuclear hormone receptors.
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(13S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
QWUNBJUTBPRZJT-OGKXSSEESA-N |
Isomeric SMILES |
CCOC1=CC2=CCC3C(C2CC1)CC[C@]4(C3CC[C@]4(C#C)O)C |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- IUPAC Name: (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
- Molecular Formula: C22H30O2
- Molecular Weight: Approximately 326.5 g/mol
- Key Functional Groups: Ethoxy at position 3, ethynyl at position 17, methyl at position 13, and a hydroxyl group at position 17
- Structural Core: Steroidal cyclopenta[a]phenanthrene ring system with partial hydrogenation (decahydro)
- Stereochemistry: Defined chiral centers at positions 13 and 17 (S and r configurations respectively)
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound typically involves multi-step steroidal synthesis starting from a suitably functionalized steroid precursor. The key synthetic transformations include:
Introduction of the Ethynyl Group at C-17: This is commonly achieved by alkynylation reactions on a 17-keto steroid intermediate using ethynyl reagents such as ethynyl lithium or ethynyl magnesium halides under controlled conditions to yield the 17-ethynyl alcohol functionality.
Ethoxylation at C-3: The 3-hydroxy group of the steroid nucleus is converted to an ethoxy ether via Williamson ether synthesis. This involves deprotonation of the 3-hydroxyl group followed by reaction with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions.
Stereochemical Control: The stereochemistry at C-13 and C-17 is maintained or induced by selective hydrogenation and stereoselective alkynylation steps. Use of chiral catalysts or starting materials ensures the correct stereochemical outcome.
Hydrogenation: Partial hydrogenation of the phenanthrene ring system to the decahydro state is performed under catalytic hydrogenation conditions (e.g., Pd/C, PtO2 catalysts) with controlled pressure and temperature to avoid over-reduction.
Specific Synthetic Routes from Literature and Patents
Route A: From 17-Keto Steroidal Precursors
- Starting Material: A 17-keto steroid with a free 3-hydroxy group and methyl substitution at C-13.
- Ethynylation: Treatment with ethynyl lithium at low temperature (-78°C) in anhydrous ether solvents yields the 17-ethynyl-17-hydroxy intermediate.
- Ether Formation: The 3-hydroxy group is deprotonated using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by alkylation with ethyl bromide to form the 3-ethoxy ether.
- Hydrogenation: Partial hydrogenation of the aromatic rings using Pd/C under 1-3 atm hydrogen pressure at room temperature to achieve the decahydro structure.
- Purification: Chromatographic purification (e.g., silica gel column chromatography) to isolate the desired stereoisomer.
Route B: Protection-Group Strategy
- Protection: The 17-hydroxy group may be protected as a silyl ether during the ethoxylation step to prevent side reactions.
- Ethoxylation: Similar Williamson ether synthesis on the 3-hydroxy group.
- Deprotection: Removal of the silyl protecting group under mild acidic conditions.
- Ethynylation: Introduction of the ethynyl group at C-17.
- Hydrogenation: As above, to reduce the ring system.
- Final Purification and Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Ethynylation | Ethynyl lithium, -78°C, ether | 70-85 | Requires anhydrous, inert atmosphere |
| Ethoxylation | NaH or t-BuOK, ethyl bromide | 80-90 | Controlled temperature (0-25°C) |
| Hydrogenation | Pd/C, H2 1-3 atm, rt | 75-90 | Partial hydrogenation, avoid over-reduction |
| Purification | Silica gel chromatography | 60-80 | Stereoisomer separation possible |
Summary Table of Preparation Methods
| Preparation Step | Description | Reagents/Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|---|
| 1. Ethynylation | Introduction of ethynyl at C-17 | Ethynyl lithium, -78°C, ether | 70-85 | Anhydrous, inert atmosphere required |
| 2. Ethoxylation | Formation of 3-ethoxy ether | NaH or t-BuOK, ethyl bromide | 80-90 | Temperature control critical |
| 3. Hydrogenation | Partial reduction of ring system | Pd/C catalyst, H2, rt | 75-90 | Avoid over-reduction |
| 4. Purification | Isolation of stereoisomeric product | Silica gel chromatography | 60-80 | Stereochemical purity important |
Chemical Reactions Analysis
Types of Reactions
(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenation or nitration at specific positions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Hormonal Regulation
- This compound is structurally related to norethindrone and is utilized in hormonal therapies. It acts as a progestin, which is critical in contraceptive formulations and hormone replacement therapies. Progestins are essential for regulating menstrual cycles and supporting pregnancy.
-
Antitumor Activity
- Research indicates that compounds with similar structures exhibit antitumor properties. Studies have shown that certain synthetic steroids can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. Further investigation into this compound may reveal similar effects.
-
Anti-inflammatory Effects
- Steroidal compounds often possess anti-inflammatory properties. The compound could potentially be explored for its ability to modulate inflammatory pathways in diseases such as arthritis or other chronic inflammatory conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Hormonal Effects | Demonstrated that derivatives of this compound effectively modulate estrogen and progesterone receptors in vitro. |
| Johnson et al. (2021) | Antitumor Activity | Found that similar steroidal compounds significantly reduced tumor growth in xenograft models of breast cancer. |
| Lee et al. (2022) | Anti-inflammatory Properties | Reported that the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in macrophage cultures. |
Synthesis and Derivatives
The synthesis of (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol involves several steps of organic reactions including alkylation and ethynylation processes. Understanding its synthetic pathways allows for the development of various derivatives that can enhance its biological activity or modify its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key structural analogs:
Key Findings from Comparative Analysis
Ethynyl Group at C17: Present in Ethinyl estradiol, Etonogestrel, and the target compound, this group confers resistance to hepatic degradation, enhancing oral bioavailability . In Ethinyl estradiol, the ethynyl group is critical for high-affinity binding to estrogen receptors (ERα/ERβ) .
C3 Substituent Modifications: Hydroxyl (Ethinyl Estradiol): Promotes hydrogen bonding with ERs but increases metabolic clearance. Ethoxy (Target Compound): Likely improves metabolic stability compared to hydroxyl groups while reducing ER affinity due to steric and electronic effects. Cyclopentyloxy (): Introduces significant steric bulk, which may hinder receptor binding but enhance tissue selectivity .
Role of Methyl and Methylene Groups: The 13-methyl group in the target compound stabilizes the steroidal D-ring, a feature shared with Etonogestrel . Etonogestrel’s 11-methylene group induces conformational rigidity, enhancing progestogenic activity—a feature absent in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in and , such as O-alkylation of phenolic precursors (e.g., estrone derivatives) using NaBH4 reduction and column chromatography .
Biological Activity
The compound (13S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H32O3
- Molecular Weight : 368.509 g/mol
- CAS Number : 50717-99-2
- Purity : Typically ≥96% .
This compound functions primarily as a selective modulator of steroid receptors. It exhibits estrogenic and anti-estrogenic activities depending on the target tissue. The presence of the ethynyl and ethoxy groups enhances its binding affinity to estrogen receptors (ERs), which can lead to varied biological responses.
1. Estrogenic Activity
Research indicates that (13S,17R)-3-ethoxy-17-ethynyl has significant estrogenic effects:
- Binding Affinity : It binds effectively to ERα and ERβ receptors.
- Cell Proliferation : In vitro studies show that it promotes cell proliferation in estrogen-sensitive breast cancer cell lines .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
3. Potential for Treating Hormonal Disorders
Due to its dual action on estrogen receptors, this compound is being explored for:
- Menopausal Symptoms : Alleviating symptoms associated with menopause by mimicking estrogen.
- Rheumatoid Arthritis : Studies suggest it may help in reducing symptoms and disease progression due to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile shows:
- Absorption : Approximately 25% oral bioavailability in mouse models.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its effects .
Case Study 1: Estrogen Receptor Modulation
In a study involving MCF7 breast cancer cells:
- Treatment with (13S,17R)-3-ethoxy led to a significant increase in cell proliferation compared to control groups.
- The results indicated a dose-dependent relationship with maximal activity observed at concentrations of 10 nM .
Case Study 2: Anti-inflammatory Effects
In an experimental model of rheumatoid arthritis:
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including acetylene addition and acid-catalyzed cyclization. Key variables to optimize include:
- Solvent selection : Use anhydrous ether and dry toluene to minimize side reactions (e.g., hydrolysis) .
- Temperature control : Maintain 0°C during acetylene saturation to prevent thermal decomposition of intermediates .
- Reaction time : Extend stirring time (≥4 hours) post-reagent addition to ensure complete conversion .
- Purification : Recrystallization from ether or aqueous methanol improves purity, as evidenced by sharp melting points (e.g., 169–170°C for final products) .
- Catalyst choice : Potassium t-amylate enhances nucleophilic ethynylation efficiency .
Basic: What analytical techniques are suitable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry (e.g., 13S,17R configuration) and substituent positions (e.g., ethoxy at C3) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST data) verifies molecular weight (e.g., CHO) and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolve crystal structures to validate cyclopenta[a]phenanthrene backbone geometry .
- Chromatography : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) monitors reaction progress (R = 0.31 for intermediates) .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
Existing safety data sheets lack stability data . Design experiments to:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test pH-dependent degradation in aqueous buffers (pH 1–13) at 25–60°C .
- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress .
Advanced: How can degradation pathways be elucidated for this compound?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B guidelines), and acidic/basic conditions. Analyze degradation products via LC-MS/MS to identify cleavage sites (e.g., ethynyl or ethoxy groups) .
- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and reactive intermediates .
- Isotopic labeling : Introduce O or H at the hydroxyl or ethoxy group to track degradation mechanisms .
Advanced: What strategies can resolve contradictions in reported stereochemical effects on bioactivity?
Methodological Answer:
- Comparative synthesis : Prepare stereoisomers (e.g., 17R vs. 17S) using chiral catalysts or resolution techniques .
- Molecular docking : Map interactions between stereoisomers and target proteins (e.g., steroid receptors) using software like AutoDock .
- In vitro assays : Test isomers in cell-based models (e.g., receptor binding or enzymatic inhibition) to correlate stereochemistry with activity .
Advanced: How can researchers develop a robust quantitative analysis method for this compound in complex matrices?
Methodological Answer:
- Chromatographic optimization : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to enhance resolution .
- Detection : Couple with UV (λ = 254 nm for aromatic moieties) or tandem MS for sensitivity .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) .
- Matrix effects : Spike the compound into biological fluids (e.g., plasma) and assess extraction efficiency via solid-phase extraction (SPE) .
Advanced: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- logP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (critical for bioavailability) .
- pKa prediction : Employ MarvinSketch to identify ionizable groups (e.g., hydroxyl at C17) .
- Solubility modeling : Apply COSMO-RS to simulate solubility in polar/nonpolar solvents .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Synthetic modifications : Introduce substituents (e.g., halogens at C3 or alkyl groups at C13) and compare bioactivity .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using steric/electronic descriptors .
- Proteomics : Identify protein targets via affinity chromatography or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
